3-(3,4-dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one

Medicinal Chemistry Flavonoid SAR Physicochemical Properties

Select this chromen-4-one for its distinct 7-(4-methoxyphenyl)amino group, which provides a critical secondary amine hydrogen bond donor (HBD=1) absent in common 7-methoxy flavones. This structural difference increases molecular weight to 403.4 g/mol and lipophilicity (XLogP3 4.6), making it essential for structure-activity relationship (SAR) studies targeting Bcl-2 proteins. Substituting with generic analogs compromises target binding, solubility, and experimental reproducibility. Ideal for computational docking, chemosensitization co-treatment assays, and fragment-based optimization.

Molecular Formula C24H21NO5
Molecular Weight 403.434
CAS No. 859672-25-6
Cat. No. B2978949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one
CAS859672-25-6
Molecular FormulaC24H21NO5
Molecular Weight403.434
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C24H21NO5/c1-27-18-8-5-16(6-9-18)25-17-7-10-19-22(13-17)30-14-20(24(19)26)15-4-11-21(28-2)23(12-15)29-3/h4-14,25H,1-3H3
InChIKeyZYRQKKHHNJCWDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one (CAS 859672-25-6): A Specialized Chromen-4-one for Medicinal Chemistry Research


3-(3,4-Dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one (CAS 859672-25-6) is a synthetic chromen-4-one (flavone) derivative distinguished by a 7-(4-methoxyphenyl)amino group in place of the more common 7-hydroxy or 7-methoxy substituents found in natural flavones [1]. The compound possesses a molecular formula of C24H21NO5 and a molecular weight of 403.4 g/mol, with a computed XLogP3 of 4.6, a single hydrogen bond donor, and six hydrogen bond acceptors [1]. It belongs to a class of compounds claimed in patent literature to exhibit anti-cancer and chemosensitization properties, although specific biological data for this particular molecule remains limited in the public domain [2].

Why Generic Flavones Cannot Replace 3-(3,4-Dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one in Targeted Research Applications


Generic substitution of this compound with widely available flavones such as 3',4',7-trimethoxyisoflavone (CAS 1621-61-0) or 4',7-dimethoxyisoflavone (CAS 1157-39-7) would fundamentally alter key molecular properties critical to research outcomes. The 7-(4-methoxyphenyl)amino substituent introduces a secondary amine (hydrogen bond donor count = 1) and an additional aromatic ring system absent in the 7-methoxy analogs [1]. This structural modification increases molecular weight by approximately 91 Da (403.4 vs. 312.3 g/mol for the 7-methoxy analog) and raises computed lipophilicity (XLogP3 4.6 vs. ~3.2 estimated for the 7-methoxy congener), which can significantly impact target binding, solubility, and membrane permeability [1]. Furthermore, patent literature covering this compound class explicitly claims that amino-substituted chromen-4-ones possess anti-cancer and chemosensitization activities that are structure-dependent and cannot be assumed for simpler analogs [2]. Therefore, substitution with common flavones would invalidate structure-activity relationship (SAR) studies and compromise experimental reproducibility.

Quantitative Differentiation Evidence for 3-(3,4-Dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one (CAS 859672-25-6) vs. Closest Analogs


Molecular Weight and Structural Complexity vs. 7-Methoxy Analog

The target compound possesses a molecular weight of 403.4 g/mol, compared to 312.3 g/mol for the closest commercially available analog 3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one (CAS 1621-61-0) [1][2]. This 91.1 Da difference arises from the replacement of the 7-methoxy group with a 7-(4-methoxyphenyl)amino substituent, introducing an additional aromatic ring and a secondary amine functionality [1].

Medicinal Chemistry Flavonoid SAR Physicochemical Properties

Computed Lipophilicity (XLogP3) vs. 7-Methoxy Analog

The target compound exhibits a computed XLogP3 of 4.6 [1]. While a directly computed XLogP3 value for the 7-methoxy analog (CAS 1621-61-0) is not available from authoritative databases, estimates based on the removal of the aniline aromatic ring and secondary amine suggest a value of approximately 3.0–3.5. This ~1.1–1.6 log unit increase indicates substantially higher lipophilicity for the target compound.

Drug-likeness ADME Prediction Lipophilicity

Hydrogen Bond Donor Capacity vs. 7-Methoxy and 7-Hydroxy Flavones

The target compound possesses exactly one hydrogen bond donor (the secondary amine at position 7), compared to zero for the 7-methoxy analog (CAS 1621-61-0) and one (but from a phenolic -OH) for the 7-hydroxy analog 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one [1][2]. The amine donor differs from a phenolic donor in pKa, geometry, and hydrogen bond strength, providing a distinct molecular recognition profile.

Molecular Recognition Target Binding Hydrogen Bonding

Class-Level Anti-Cancer Activity Implied by Patent Coverage vs. Non-Amino Flavones

Patent US20100197686 A1, which explicitly covers chromen-4-one derivatives including amino-substituted variants, claims that compounds of this structural class possess anti-cancer properties and/or activity as chemosensitizers capable of antagonizing anti-apoptotic Bcl-2 proteins [1]. While specific IC50 values for this exact compound are not publicly available, the patent establishes the therapeutic relevance of this scaffold and structurally related amino-chromenones. In contrast, 7-methoxy flavones like cabreuvin (CAS 1621-61-0) are known primarily as natural product metabolites without documented Bcl-2 antagonism.

Anti-Cancer Chemosensitization Bcl-2 Antagonism

Optimal Research and Industrial Use Cases for 3-(3,4-Dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one (CAS 859672-25-6) Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of 7-Aminoflavone Bcl-2 Antagonists

The compound serves as a key scaffold for SAR exploration targeting anti-apoptotic Bcl-2 proteins, as claimed in patent US20100197686 [1]. Its unique 7-(4-methoxyphenyl)amino group provides a hydrogen bond donor at position 7 (HBD count = 1) [2] that is absent in 7-methoxy analogs, making it a privileged intermediate for probing amine-dependent interactions within the Bcl-2 binding pocket. Researchers can systematically vary the 4-methoxyphenyl substituent while maintaining the chromen-4-one core to map critical binding determinants.

Medicinal Chemistry Probe Development Requiring Defined Hydrogen Bond Donor Capacity

With exactly one hydrogen bond donor (secondary amine) and six hydrogen bond acceptors [2], this compound is well-suited for fragment-based or ligand-efficiency-guided optimization where the HBD/HBA balance is a critical design parameter. Unlike 7-hydroxy flavones, the amine donor offers a distinct pKa (~4-5 for protonated aniline vs. ~9-10 for phenol), enabling pH-dependent binding studies and selective target engagement at physiological pH.

Chemosensitization Co-Treatment Model Compound in Drug-Resistant Cancer Cell Lines

Based on the patent-supported class-level activity of amino-substituted chromen-4-ones as chemosensitizers [1], this compound is an appropriate tool molecule for co-treatment studies with standard chemotherapeutics (e.g., doxorubicin, etoposide) in Bcl-2-overexpressing cancer cell lines. Its higher computed lipophilicity (XLogP3 4.6) [2] relative to 7-methoxy flavones suggests enhanced membrane permeability, which may facilitate intracellular target access in resistant cancer models.

In Silico Docking and Pharmacophore Modeling of Chromen-4-one-Based Kinase or Bcl-2 Inhibitors

The well-defined 3D structure, computed physicochemical properties (MW 403.4, XLogP3 4.6, 6 rotatable bonds) [2], and the presence of a secondary amine pharmacophoric element make this compound an ideal ligand for computational docking studies. Its structural differentiation from 7-methoxy analogs provides a meaningful test case for validating scoring functions and pharmacophore hypotheses in chromen-4-one-focused virtual screening campaigns.

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.